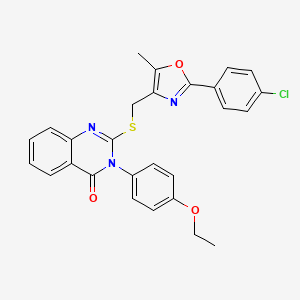

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one

Description

This compound is a quinazolin-4(3H)-one derivative featuring a substituted oxazole-thioether moiety and a 4-ethoxyphenyl group. Its structure integrates a quinazolinone core, a pharmacophore frequently associated with biological activity, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-ethoxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN3O3S/c1-3-33-21-14-12-20(13-15-21)31-26(32)22-6-4-5-7-23(22)30-27(31)35-16-24-17(2)34-25(29-24)18-8-10-19(28)11-9-18/h4-15H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYDMVSJINEDSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC=C(C=C5)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one typically involves multiple steps. The starting materials often include 4-chlorophenyl, 5-methyloxazole, and 4-ethoxyphenyl derivatives. The synthetic route may involve:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the chlorophenyl group: This step may involve nucleophilic substitution reactions.

Formation of the quinazoline core: This is typically achieved through condensation reactions involving suitable amines and aldehydes.

Thioether formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biological Research: It is used in studies investigating its effects on various biological targets, including enzymes and receptors.

Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of quinazolinone, oxazole-thioether, and ethoxyphenyl groups. Below is a comparative analysis with key analogues:

Key Findings:

Core Heterocycle Differences: The quinazolinone core in the target compound distinguishes it from thiazole- or triazole-based analogues. Quinazolinones are associated with broader kinase inhibition profiles compared to thiazoles, which often exhibit narrower target selectivity . The triazolone derivatives (e.g., ) show pronounced antifungal activity, suggesting that the quinazolinone-thioether hybrid may require functional group optimization for similar efficacy.

Substituent Impact: Halogenated Aryl Groups: The 4-chlorophenyl group in the target compound is shared with compound 4 and the thiazole-carboxylate derivative . Chlorine’s electron-withdrawing nature enhances binding to hydrophobic pockets in enzymes, a feature less pronounced in fluorophenyl analogues . Alkoxy Groups: The 4-ethoxyphenyl group in the target compound contrasts with methoxy substituents in . Ethoxy groups may improve metabolic stability over methoxy due to reduced oxidative demethylation, though this remains speculative without pharmacokinetic data.

Biological Activity Gaps: While triazolone and pyrazole-thiazole derivatives exhibit measurable antifungal/antibiotic activity , the absence of data for the target compound limits direct comparisons.

Biological Activity

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 504. The compound features a quinazoline core, an oxazole ring, and a chlorophenyl group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H22ClN3O3S |

| Molecular Weight | 504 g/mol |

| IUPAC Name | 2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-ethoxyphenyl)quinazolin-4-one |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including:

- Enzymatic Inhibition : The compound is known to inhibit specific kinases involved in cell signaling pathways, impacting cell proliferation and survival.

- Oxidative Stress Modulation : Studies indicate that the compound may induce oxidative stress in certain biological systems, leading to cell death in cancerous cells.

Anticancer Properties

Research has shown that quinazoline derivatives exhibit significant anticancer activities. For instance, a study on related compounds indicated that they could inhibit the growth of various cancer cell lines by inducing apoptosis through oxidative stress mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of studies have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis with IC50 values indicating effective inhibition .

Case Studies and Research Findings

- Study on Cyanobacteria :

-

Antibacterial Screening :

- In antibacterial assays, derivatives of this compound showed varying degrees of activity against multiple bacterial strains. Compounds were synthesized and tested for their ability to inhibit urease and acetylcholinesterase (AChE), demonstrating promising results for future therapeutic applications .

- Docking Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.